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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123 Get Quote

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the cross-species reactivity of JNJ-

47965567, a potent and selective P2X7 receptor antagonist, with other notable alternatives in

the field. The data presented herein is intended to assist researchers, scientists, and drug

development professionals in making informed decisions for their preclinical and translational

research.

Introduction to JNJ-47965567
JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-

gated ion channel implicated in a variety of inflammatory and neurological disorders.

Understanding its activity and potency across different species is crucial for the successful

design and interpretation of preclinical studies and for predicting its therapeutic potential in

humans.

Quantitative Comparison of Cross-Species
Reactivity
The following tables summarize the binding affinity and functional potency of JNJ-47965567

and its alternatives across various species.

Table 1: Binding Affinity (pKi) of P2X7 Receptor Antagonists
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Compound Human Rat Mouse

JNJ-47965567 7.9 8.7 -

A-804598 8.0 8.8 -

A-438079 7.1 6.7 -

AZ10606120 8.5 8.0 -

Table 2: Functional Potency (pIC50 / IC50) of P2X7 Receptor Antagonists

Compound Species Assay Value

JNJ-47965567 Human IL-1β release (blood) pIC50: 6.7[1]

Human
IL-1β release

(monocytes)
pIC50: 7.5[1]

Rat
IL-1β release

(microglia)
pIC50: 7.1[1]

Mouse - -

A-804598 Human - IC50: 11 nM[2]

Rat - IC50: 10 nM[2]

Mouse - IC50: 9 nM[2]

A-438079 Human Ca2+ influx pIC50: 6.9[3][4]

Rat Ca2+ influx IC50: 321 nM[3]

Mouse - -

AZ10606120 Human YO-PRO-12+ uptake IC50: 3 ± 1 nM[5]

Mouse YO-PRO-12+ uptake IC50: 1 ± 1 nM[5]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
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Radioligand Binding Assay
This assay determines the binding affinity of a compound to the P2X7 receptor.

1. Membrane Preparation:

Cells or tissues expressing the P2X7 receptor are homogenized in a cold lysis buffer.

The homogenate is centrifuged to pellet the membranes.

The membrane pellet is washed and resuspended in a suitable buffer.

2. Binding Reaction:

The membrane preparation is incubated with a radiolabeled P2X7 receptor ligand (e.g.,

[3H]A-804598) and varying concentrations of the test compound (e.g., JNJ-47965567).

The incubation is carried out at a specific temperature and for a duration sufficient to reach

equilibrium.

3. Separation of Bound and Free Ligand:

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-

bound radioligand from the free radioligand.

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

4. Quantification:

The radioactivity retained on the filters is measured using a scintillation counter.

The specific binding is calculated by subtracting the non-specific binding (determined in the

presence of a high concentration of an unlabeled ligand) from the total binding.

The data is analyzed to determine the inhibitory constant (Ki) of the test compound.

Calcium Influx Assay
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This functional assay measures the ability of a compound to block P2X7 receptor-mediated

calcium entry into cells.

1. Cell Preparation:

Cells endogenously expressing or engineered to express the P2X7 receptor are seeded in a

multi-well plate.

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Incubation:

The cells are pre-incubated with varying concentrations of the test compound or vehicle.

3. Receptor Activation and Measurement:

A P2X7 receptor agonist (e.g., ATP or BzATP) is added to the wells to stimulate calcium

influx.

The change in fluorescence intensity, corresponding to the change in intracellular calcium

concentration, is measured in real-time using a fluorescence plate reader or a flow

cytometer.

4. Data Analysis:

The inhibitory effect of the test compound on the agonist-induced calcium influx is calculated.

The IC50 value, the concentration of the compound that inhibits 50% of the maximal

response, is determined.

IL-1β Release Assay
This assay assesses the functional consequence of P2X7 receptor blockade on the release of

the pro-inflammatory cytokine IL-1β.

1. Cell Priming:
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Immune cells, such as peripheral blood mononuclear cells (PBMCs) or microglia, are often

primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

2. Compound Incubation:

The primed cells are pre-incubated with different concentrations of the test compound.

3. P2X7 Receptor Activation:

A P2X7 receptor agonist (e.g., ATP or BzATP) is added to the cells to trigger the activation of

the NLRP3 inflammasome and the subsequent processing and release of mature IL-1β.

4. Supernatant Collection and Analysis:

The cell culture supernatant is collected.

The concentration of IL-1β in the supernatant is quantified using an enzyme-linked

immunosorbent assay (ELISA).

5. Data Analysis:

The inhibitory effect of the test compound on agonist-induced IL-1β release is determined.

The IC50 value is calculated.

Visualizations
P2X7 Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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